N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide
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Overview
Description
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a fluorophenyl group, an oxazolidinone ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Coupling with Benzamide: The final step involves coupling the oxazolidinone intermediate with 2-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide
- N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide
- N-{[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide
Uniqueness
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12-4-2-3-5-16(12)17(22)20-10-15-11-21(18(23)24-15)14-8-6-13(19)7-9-14/h2-9,15H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUSXNGXNRQDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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